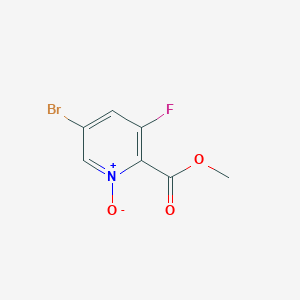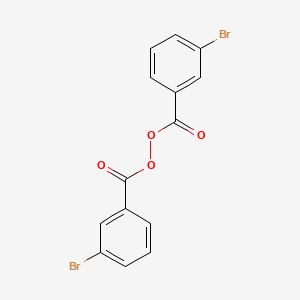
Bis(m-brombenzoyl)-peroxyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(m-brombenzoyl)-peroxyd is an organic peroxide compound characterized by the presence of two m-bromobenzoyl groups linked by a peroxide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-brombenzoyl)-peroxyd typically involves the reaction of m-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide bond. The general reaction scheme is as follows:
[ \text{2 m-Bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(m-brombenzoyl)-peroxyd undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, making it a useful oxidizing agent in organic synthesis.
Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.
Substitution: The bromine atoms in the m-bromobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under basic conditions.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The major products are typically alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Bis(m-brombenzoyl)-peroxyd has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its potential as a cross-linking agent for proteins and other biomolecules is being explored.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the polymer industry as an initiator for polymerization reactions.
Mécanisme D'action
The mechanism of action of Bis(m-brombenzoyl)-peroxyd involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can oxidize various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
m-Bromobenzoyl chloride: A precursor in the synthesis of Bis(m-brombenzoyl)-peroxyd.
Dibenzoyl peroxide: Another organic peroxide with applications in polymerization and organic synthesis.
Uniqueness
This compound is unique due to the presence of bromine atoms, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its ability to generate ROS also makes it a potent oxidizing agent in various chemical processes.
Propriétés
Numéro CAS |
1829-88-5 |
|---|---|
Formule moléculaire |
C14H8Br2O4 |
Poids moléculaire |
400.02 g/mol |
Nom IUPAC |
(3-bromobenzoyl) 3-bromobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
Clé InChI |
ASFDEZUYEYZNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
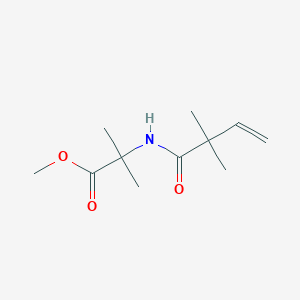
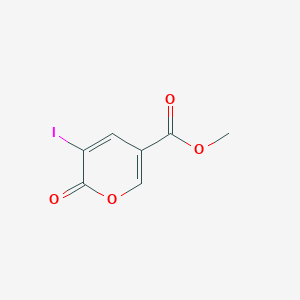
![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)
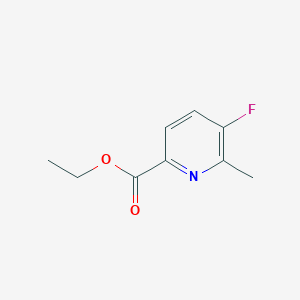
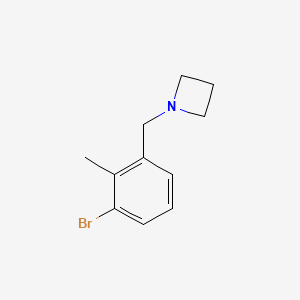
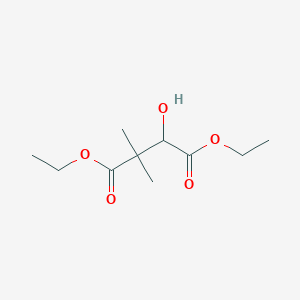
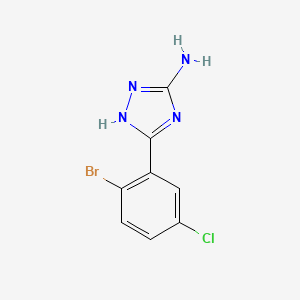
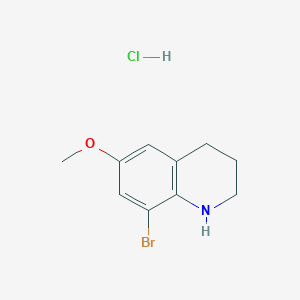
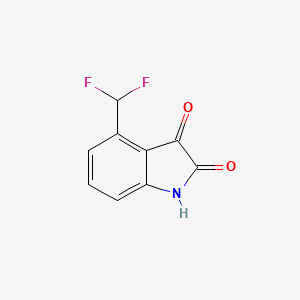
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)

